(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride

Description

BenchChem offers high-quality (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJZJMFUNRMGTA-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662559 | |

| Record name | tert-Butyl (3R)-piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217656-59-1 | |

| Record name | tert-Butyl (3R)-piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-tert-Butyl piperidin-3-ylcarbamate Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is a chiral piperidine derivative widely utilized as a crucial building block in modern pharmaceutical synthesis. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific stereochemistry at the C3 position, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes this compound an essential intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for chemists and formulation scientists to ensure reaction efficiency, process scalability, product purity, and ultimately, the safety and efficacy of the final drug product.

This guide provides a comprehensive overview of the core physical and chemical properties of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride. It details methods for its identification, characterization, and safe handling, offering a foundational resource for professionals in drug discovery and development.

Section 2: Chemical Identification and Structure

Precise identification is the cornerstone of chemical research and development. The hydrochloride salt of (R)-tert-butyl piperidin-3-ylcarbamate is defined by a unique set of identifiers that distinguish it from its free base and other related compounds.

The structure consists of a piperidine ring with a carbamate functional group at the third position. The nitrogen of the carbamate is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that is stable under many reaction conditions but can be readily removed under mild acidic conditions. The "(R)" designation indicates the specific stereoconfiguration at the chiral center (the third carbon of the piperidine ring). As a hydrochloride salt, the piperidine nitrogen is protonated and associated with a chloride ion, which typically enhances the compound's crystallinity and solubility in polar solvents.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride | [1][2] |

| CAS Number | 1217656-59-1 | [2] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [2] |

| Molecular Weight | 236.74 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride | [2] |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCNC1.Cl | [2] |

| InChIKey | FQJZJMFUNRMGTA-DDWIOCJRSA-N |[2] |

Caption: Logical map of key chemical identifiers.

Section 3: Core Physicochemical Properties

The bulk properties of a chemical compound dictate its behavior in both laboratory and industrial settings. These parameters are critical for designing synthetic routes, purification strategies, and formulation processes.

Table 2: Summary of Physicochemical Properties

| Property | Observation / Value | Significance in Research & Development |

|---|---|---|

| Appearance | White to light yellow crystalline solid or powder.[1] | Provides a first-pass quality check. Color deviations may indicate impurities or degradation. |

| Melting Point | Data for the hydrochloride salt is not consistently published. The corresponding free base has a reported melting point of 55-59°C or 102-106°C, suggesting potential polymorphism.[3][4] | A sharp melting range is a key indicator of purity. The salt form is expected to have a significantly higher melting point than the free base. This value is essential for stability studies and process temperature control. |

| Solubility | No quantitative data is broadly available. As a hydrochloride salt, it is expected to be soluble in polar protic solvents like water, methanol, and ethanol, and have limited solubility in nonpolar aprotic solvents like hexanes or diethyl ether. | Crucial for selecting appropriate solvents for reactions, extractions, purifications (crystallization), and analytical method development (e.g., HPLC mobile phase). |

Experimental Considerations

-

Melting Point Determination: The lack of a definitive published melting point for the hydrochloride salt underscores the importance of empirical determination. This is a fundamental quality control experiment. A sharp, defined melting range, as determined by a calibrated melting point apparatus (e.g., using the capillary method), provides strong evidence of the compound's purity. In contrast, a broad melting range typically signifies the presence of impurities.

-

Solubility Assessment: For drug development professionals, understanding solubility is non-negotiable. A preliminary qualitative assessment can be performed by observing the dissolution of a small, known amount of the compound in various solvents (e.g., 1 mg in 1 mL). For quantitative analysis, techniques like shake-flask methods followed by concentration measurement (e.g., via HPLC or UV-Vis spectroscopy) are standard. This data is vital for creating homogenous reaction mixtures and for developing formulations.

Section 4: Analytical Characterization Workflow

Confirming the identity, purity, and structure of (R)-tert-butyl piperidin-3-ylcarbamate hydrochloride requires a multi-technique analytical approach. Each method provides a different piece of the puzzle, and together they form a self-validating system of characterization.

Caption: A typical workflow for analytical characterization.

Protocol 4.1: Purity and Identity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. For a polar, amine-containing compound like this, a reversed-phase method is typically effective.

Objective: To separate the main compound from potential impurities and quantify its purity as a percentage of the total peak area.

Methodology:

-

Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point. The hydrophobicity of the Boc group allows for good retention on such a stationary phase.[5]

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes.

-

Solvent B: Acetonitrile (ACN) or Methanol.

-

-

Gradient Elution: A gradient method is often necessary to elute both polar and non-polar impurities.

-

Initial Conditions: 95% A, 5% B

-

Gradient: Linearly increase to 95% B over 10-15 minutes.

-

Hold: Hold at 95% B for 2-3 minutes.

-

Re-equilibration: Return to initial conditions and equilibrate for 5 minutes before the next injection.

-

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the carbamate chromophore.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. This method must be validated for specificity, linearity, and accuracy as per regulatory guidelines.

Protocol 4.2: Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed.

Objective: To verify the presence of all expected functional groups and confirm the connectivity of the atoms in the molecule.

Expected ¹H NMR Signals (in a solvent like D₂O or DMSO-d₆):

-

~1.4 ppm (singlet, 9H): This strong, sharp signal is characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector. Its presence is a key indicator of the intact carbamate.

-

~1.5-2.1 ppm (multiplets, 4H): These signals correspond to the protons at the C4 and C5 positions of the piperidine ring.

-

~2.8-3.6 ppm (multiplets, 4H): Protons at the C2 and C6 positions, adjacent to the piperidine nitrogen, appear in this region.

-

~3.8-4.2 ppm (multiplet, 1H): The proton at the C3 position (the chiral center) is expected in this downfield region.

-

Amine Protons (NH): The two protons on the piperidine nitrogen (NH₂⁺) and the single proton on the carbamate nitrogen (NH) will appear as broad signals, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. In D₂O, these protons will exchange and may not be visible.

Expected ¹³C NMR Signals:

-

~28 ppm: Carbon atoms of the methyl groups in the tert-butyl moiety.

-

~40-55 ppm: Carbon atoms of the piperidine ring (C2, C3, C4, C5, C6).

-

~80 ppm: The quaternary carbon of the tert-butyl group.

-

~155 ppm: The carbonyl carbon of the carbamate group.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical intermediate.

GHS Hazard Identification: Based on available data, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or chemical goggles.

-

Use a lab coat to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The hydrochloride salt is hygroscopic; protect from moisture to maintain its integrity and prevent clumping.

-

Store at room temperature.

Section 6: Conclusion

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is a high-value chiral building block whose physical properties are central to its successful application in pharmaceutical development. Its identity is confirmed by a combination of its unique CAS number, molecular formula, and spectroscopic signatures. While it presents as a stable, crystalline solid, researchers must empirically determine key parameters like melting point and solubility for their specific lots and applications. A systematic analytical workflow, combining chromatography and spectroscopy, is essential for ensuring purity and structural integrity. By following stringent safety and handling protocols, scientists can effectively and safely utilize this compound to advance the synthesis of next-generation therapeutics.

Section 7: References

-

Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Retrieved from [Link]

-

tert-Butyl Piperidin-3-ylcarbamate 172603-05-3. TCI (Shanghai) Development Co., Ltd.. Retrieved from [Link]

-

tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451. PubChem. Retrieved from [Link]

Sources

- 1. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride [cymitquimica.com]

- 2. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molcore.com [molcore.com]

- 4. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

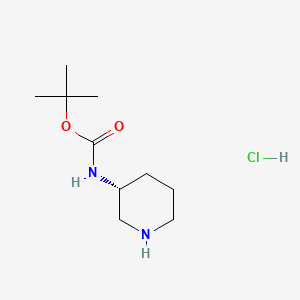

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride chemical structure

An In-Depth Technical Guide to (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride

Introduction: The Significance of a Chiral Scaffold

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a saturated heterocycle that is a core structural motif in numerous natural products and synthetic drugs, this compound provides a versatile scaffold for creating complex molecular architectures. Its specific (R)-stereochemistry at the C3 position, combined with the acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine, makes it an invaluable intermediate for the stereoselective synthesis of a wide array of biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, analysis, applications, and safe handling protocols for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated physical properties. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is the hydrochloride salt of Boc-protected (R)-3-aminopiperidine. The Boc group provides a stable yet easily removable protection for the exocyclic amine, while the piperidine ring's secondary amine is protonated as the hydrochloride salt, enhancing its stability and modulating its solubility.

Chemical Structure

Figure 1: 2D Structure of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride

Core Properties

A summary of the key identifiers and physicochemical properties is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1217656-59-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [2][4] |

| Molecular Weight | 236.74 g/mol | [1][2][4] |

| IUPAC Name | tert-butyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride | [3][4] |

| Synonyms | (R)-3-(Boc-amino)piperidine HCl, R-3-Boc-aminopiperidine-HCl | [2][4] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCNC1.Cl | [4] |

| InChI Key | FQJZJMFUNRMGTA-DDWIOCJRSA-N | [2][3] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-tert-Butyl piperidin-3-ylcarbamate is critical to its utility. The primary strategies involve either asymmetric synthesis starting from a chiral precursor or the resolution of a racemic mixture.

Synthetic Strategies: A Mechanistic Perspective

Two prevalent routes for obtaining the desired (R)-enantiomer are:

-

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials. A common precursor is D-glutamic acid, which possesses the required stereocenter. The synthesis involves a series of transformations including cyclization to form the piperidine ring and functional group manipulations.[5] This method is advantageous as it establishes the absolute stereochemistry from the outset, avoiding costly resolution steps.

-

Optical Resolution: This classic technique involves synthesizing the racemic mixture of tert-butyl piperidin-3-ylcarbamate and then separating the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid or tartaric acid derivatives.[6][7] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. While effective, this method inherently has a maximum theoretical yield of 50% for the desired enantiomer unless a racemization and recycling process for the unwanted enantiomer is implemented.

The choice of the Boc protecting group is strategic. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective modification of the piperidine ring nitrogen. Its primary advantage is its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which preserves the integrity of other sensitive functional groups in a complex synthetic sequence.

Workflow for Optical Resolution

The following diagram illustrates a generalized workflow for the synthesis and resolution of (R)-tert-Butyl piperidin-3-ylcarbamate.

Caption: Generalized workflow for the synthesis and optical resolution of the target compound.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol is a representative example based on established methodologies.[6]

-

Dissolution: Dissolve 1 equivalent of racemic tert-butyl piperidin-3-ylcarbamate and 1 equivalent of a chiral resolving agent (e.g., R-mandelic acid) in a suitable solvent (e.g., ethanol) with heating until a clear solution is formed.

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Purity Check: The optical purity of the isolated salt should be determined using a suitable analytical method, such as chiral HPLC. Recrystallization may be necessary to achieve the desired enantiomeric excess (>99%ee).

-

Liberation of the Free Base: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., 1-butanol or ethyl acetate). Add an aqueous base (e.g., 10% NaOH solution) and stir until the solid dissolves.

-

Extraction: Separate the organic layer, which now contains the free base of (R)-tert-butyl piperidin-3-ylcarbamate. Extract the aqueous layer with additional portions of the organic solvent.

-

Salt Formation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and treat with a solution of HCl in a suitable solvent (e.g., isopropanol or ether) to precipitate the hydrochloride salt.

-

Final Product: Collect the resulting solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the compound.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons (complex multiplets, ~1.5-3.5 ppm), and amine/amide protons. The integration should match the C₁₀H₂₀N₂O₂ formula. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the Boc group, as well as distinct signals for the carbons of the piperidine ring. |

| Mass Spec (MS) | The free base should show a molecular ion peak [M+H]⁺ corresponding to the mass of C₁₀H₂₀N₂O₂ (m/z ≈ 201.16). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (carbamate), and C-N stretching. |

| Chiral HPLC | Using a suitable chiral stationary phase, the analysis should show a single major peak, confirming high enantiomeric purity (ee%). |

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient (API) itself but a crucial intermediate. The chiral piperidine moiety is frequently used to orient functional groups in three-dimensional space to achieve optimal binding with biological targets.

Key Therapeutic Areas

-

DPP-IV Inhibitors: Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes. The (R)-3-aminopiperidine core is a common feature in many gliptins, where it interacts with specific residues in the enzyme's active site.[5]

-

Kinase Inhibitors: The compound serves as a building block for various kinase inhibitors, including those targeting IRAK4 (Interleukin-1 receptor-associated kinase 4), which is implicated in inflammatory diseases.[8]

-

Orexin Receptor Antagonists: These agents are used to treat insomnia. The piperidine scaffold is used to construct molecules that can effectively block orexin receptors in the brain.[8]

Role as a Synthetic Intermediate

The primary utility of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride lies in its bifunctional nature. The free secondary amine of the piperidine ring can be functionalized (e.g., via alkylation or acylation), while the Boc-protected primary amine remains masked. Subsequently, the Boc group can be removed to reveal the primary amine for further modification.

Caption: Synthetic utility illustrating the sequential functionalization of the compound.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous properties.

Hazard Identification

Based on GHS classifications, the compound presents the following hazards:[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration and storage under an inert gas are recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This should be handled by a licensed waste disposal company.[10]

References

-

J&K Scientific LLC. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride | 1217656-59-1. [Link]

-

PubChem. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. [Link]

-

PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]

-

PharmaCompass. tert-butyl (R)-piperidin-3-ylcarbamate. [Link]

- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. [Link]

- Google Patents. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

-

AFG Bioscience LLC. (R)-3-Boc-aminopiperidine - SAFETY DATA SHEET. [Link]

- Google Patents.

-

Pharmaffiliates. (R)-3-(Boc-Amino)piperidine | CAS No: 309956-78-3. [Link]

Sources

- 1. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride [cymitquimica.com]

- 2. 1217656-59-1 | (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride - AiFChem [aifchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 6. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 7. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. afgsci.com [afgsci.com]

A Comprehensive Technical Guide to (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride: Synthesis, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride, a chiral synthetic building block, holds a position of considerable significance in modern pharmaceutical development. Its rigid piperidine core, combined with the stereospecific orientation of the carbamate group at the C3 position, makes it an invaluable intermediate in the synthesis of complex molecular architectures with specific biological activities. The hydrochloride salt form enhances stability and improves handling characteristics, making it amenable to a variety of synthetic transformations.

This technical guide provides an in-depth exploration of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride, from its fundamental properties to its synthesis, rigorous analytical characterization, and critical role in the development of therapeutic agents. As Senior Application Scientists, our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that guide the use of this important molecule.

Core Compound Specifications

| Property | Value | Source(s) |

| Chemical Name | (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride | [1][2] |

| CAS Number | 1217656-59-1 | [3][4] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [1] |

| Molecular Weight | 236.74 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Parent Compound (Free Base) | (R)-tert-Butyl piperidin-3-ylcarbamate | [2][5] |

| CAS Number (Free Base) | 309956-78-3 | [5] |

The Rationale for Chirality: Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary driver for the demand for enantiomerically pure (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is its role as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[2] These drugs, such as Alogliptin and Linagliptin, are a cornerstone in the management of type 2 diabetes.

DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating insulin secretion.[6] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control. The efficacy of these inhibitors is critically dependent on the precise stereochemistry of the (R)-3-aminopiperidine moiety, which is derived from our title compound.

The (R)-amino group of the piperidine ring forms a key ionic interaction with a pair of glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the DPP-4 active site. This interaction anchors the inhibitor, allowing other parts of the molecule to engage with hydrophobic pockets (S1 and S2 extensive), thereby blocking substrate access to the catalytic triad (Ser630, Asp708, His740).[6] The (S)-enantiomer does not bind as effectively, underscoring the necessity of high enantiomeric purity in the synthesis of these drugs.

Caption: Binding of the (R)-3-aminopiperidine moiety in the DPP-4 active site.

Manufacturing and Synthesis: A Comparative Overview

The synthesis of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is a multi-step process that hinges on the efficient and stereoselective preparation of its precursor, (R)-3-aminopiperidine. There are two primary strategies for obtaining this chiral intermediate: classical resolution of a racemic mixture and asymmetric synthesis.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Classical Resolution | A racemic mixture of 3-aminopiperidine is treated with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. These salts are separated by fractional crystallization, followed by liberation of the desired enantiomer. | Well-established, can achieve high enantiomeric excess (>99% ee). | Theoretical maximum yield of 50%, requires screening of resolving agents and solvents, can be labor-intensive. |

| Enzymatic Kinetic Resolution | An enzyme (e.g., a lipase or protease) selectively acylates one enantiomer of racemic 3-aminopiperidine, allowing for the separation of the unreacted (R)-enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Theoretical maximum yield of 50%, requires enzyme screening and optimization, potential for enzyme inhibition. |

| Asymmetric Synthesis | A prochiral starting material (e.g., 1-Boc-3-piperidone) is converted directly to the (R)-enantiomer using a chiral catalyst or enzyme (e.g., a transaminase). | Can achieve theoretical yields up to 100%, avoids resolution steps, highly efficient. | Requires specialized catalysts or enzymes, may require significant process optimization. |

Recommended Synthetic Workflow: Asymmetric Synthesis followed by Protection and Salt Formation

For its efficiency and high theoretical yield, asymmetric synthesis using a transaminase enzyme is the preferred modern approach. The following workflow outlines the key transformations from a prochiral ketone to the final hydrochloride salt.

Caption: Recommended workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis and Salt Formation

This protocol details the conversion of the commercially available (R)-tert-Butyl piperidin-3-ylcarbamate (free base) to its hydrochloride salt. This is a critical final step to improve the compound's stability and handling.

Objective: To prepare (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride from the corresponding free base.

Materials:

-

(R)-tert-Butyl piperidin-3-ylcarbamate (free base, 1.0 eq)

-

4M HCl in 1,4-Dioxane (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the (R)-tert-Butyl piperidin-3-ylcarbamate free base in anhydrous dichloromethane (approx. 10 mL per gram of amine).

-

Acidification: Cool the solution to 0 °C using an ice bath. While stirring, slowly add 1.2 equivalents of 4M HCl in 1,4-dioxane dropwise. Causality Note: Slow addition at low temperature is crucial to control the exotherm of the acid-base neutralization and prevent potential side reactions. The product will begin to precipitate as a white solid.

-

Precipitation and Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete salt formation.

-

Isolation: Concentrate the mixture under reduced pressure on a rotary evaporator to remove the bulk of the solvent.

-

Washing/Trituration: Add anhydrous diethyl ether to the resulting solid. Stir or sonicate the suspension to break up any clumps. This process, known as trituration, washes away any unreacted starting material and other organic-soluble impurities.

-

Filtration and Drying: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of fresh, cold diethyl ether. Dry the product under high vacuum to a constant weight.

Mechanism of Boc-Deprotection (Relevant for Synthesis from Precursor): The Boc group is acid-labile. The mechanism of its removal by HCl involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and CO₂, liberating the free amine which is then protonated by the acid to form the salt.[3]

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation by showing the chemical environment of each proton.

-

Expected Chemical Shifts (in DMSO-d₆, 400 MHz): Note: These are predicted values based on similar structures and may vary slightly.

-

~9.0-8.5 ppm (broad singlet, 2H, -NH₂⁺-)

-

~7.0 ppm (doublet, 1H, -NH-Boc)

-

~3.7 ppm (multiplet, 1H, -CH-NHBoc)

-

~3.2-2.8 ppm (multiplets, 4H, piperidine ring protons adjacent to nitrogen)

-

~1.9-1.5 ppm (multiplets, 4H, other piperidine ring protons)

-

1.39 ppm (singlet, 9H, -C(CH₃)₃)

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

-

Expected Chemical Shifts (in DMSO-d₆, 100 MHz): Note: Predicted values.

-

~155.0 ppm (C=O, carbamate)

-

~78.0 ppm (-C(CH₃)₃)

-

~48.0 ppm (-CH-NHBoc)

-

~45.0, 43.0 ppm (piperidine carbons adjacent to N)

-

~30.0, 25.0 ppm (other piperidine carbons)

-

~28.0 ppm (-C(CH₃)₃)

-

-

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and enantiomeric purity.

Protocol: Chiral HPLC for Enantiomeric Excess Determination

Objective: To resolve and quantify the (R)- and (S)-enantiomers of tert-Butyl piperidin-3-ylcarbamate. Note: This method is often performed on the free base or a derivatized version for better chromatography. A method for the underivatized amine precursor is adapted here.[7]

-

Column: Chiralpak AD-H (amylose derivative) or a similar polysaccharide-based chiral stationary phase.

-

Mobile Phase: A polar organic mobile phase, such as 0.1% diethylamine in ethanol. Causality Note: The basic additive (diethylamine) is crucial for obtaining good peak shape for the amine analyte by minimizing interactions with residual silanol groups on the silica support.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 228 nm (after derivatization) or by mass spectrometry if underivatized. For the Boc-protected compound, detection around 210 nm is feasible.

-

Expected Result: Baseline separation of the two enantiomer peaks, allowing for accurate integration. The enantiomeric excess (% ee) is calculated as: (|Area(R) - Area(S)| / |Area(R) + Area(S)|) * 100. For pharmaceutical applications, an ee of >99.5% is typically required.

Safety, Handling, and Storage

Hazard Identification: (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Salt Formation | Incomplete reaction; product loss during washing. | Ensure stoichiometric amount of HCl is used. Use minimal cold solvent for washing the precipitate. |

| Poor Resolution in Chiral HPLC | Incorrect mobile phase or column; co-elution of impurities. | Screen different chiral columns (e.g., cellulose-based vs. amylose-based). Optimize mobile phase composition (adjusting solvent ratio and additive concentration).[8] |

| Inconsistent NMR Spectra | Presence of residual solvents (DCM, ether, dioxane); incomplete salt formation. | Ensure thorough drying under high vacuum. Check for the presence of the broad NH₂⁺ peak and the correct integration ratios. |

| Low Enantiomeric Excess from Resolution | Inappropriate resolving agent or solvent; crystallization conditions not optimal. | Screen a variety of chiral acids and solvents. Control the rate of cooling during crystallization to promote selective precipitation.[9] |

Conclusion

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is more than a chemical intermediate; it is an enabling tool in the design of highly specific and effective medicines. Its synthesis, centered on the principles of stereocontrol, and its rigorous analysis form the foundation of its utility. This guide has provided a comprehensive overview of the key technical aspects of this compound, grounded in the principles of synthetic strategy, analytical validation, and practical application. By understanding the causality behind the experimental choices and the critical role of chirality in its ultimate application, researchers can leverage this building block to its full potential in the advancement of drug discovery.

References

-

Arulmozhiraja, S., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS ONE. Available at: [Link]

-

PharmaCompass. (n.d.). tert-butyl (R)-piperidin-3-ylcarbamate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. PubMed Central. Available at: [Link]

-

ScienceOpen. (2017). A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose. Available at: [Link]

- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. PubChem. Available at: [Link]

-

Pharmaffiliates. (n.d.). (R)-3-(Boc-Amino)piperidine. Available at: [Link]

-

ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

-

PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available at: [Link]

- Google Patents. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

BGB Analytik. (n.d.). CHIRAL Handbook. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 4. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 5. 309956-78-3|(R)-tert-Butyl piperidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chiraltech.com [chiraltech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride: Molecular Weight and its Significance in Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the molecular weight of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental chemical properties of this compound, the methodology for determining its molecular weight, and the critical implications of this parameter in pharmaceutical research and development.

Compound Identification and Structural Elucidation

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is a chiral piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position of the piperidine ring renders it a versatile intermediate in the synthesis of more complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and subsequent chemical reactions.

| Identifier | Value | Source |

| Chemical Name | (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride | |

| CAS Number | 1217656-59-1 | [1], [2] |

| Molecular Formula | C10H21ClN2O2 | [3], [2] |

| Molecular Weight | 236.74 g/mol | [1], [3], [2] |

Determination of Molecular Weight

The molecular weight of a compound is a fundamental physical property that is crucial for stoichiometric calculations in chemical synthesis and for the characterization of the substance. It is calculated by summing the atomic weights of all atoms in the molecule's empirical formula.

Calculation from Molecular Formula

The molecular formula for (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is C10H21ClN2O2. The molecular weight is calculated as follows:

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 21 atoms × 1.008 u = 21.168 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 120.11 + 21.168 + 35.453 + 28.014 + 31.998 = 236.743 g/mol

This calculated value is in excellent agreement with the experimentally determined and reported molecular weight of 236.74 g/mol .[1][2][3]

Significance in a Research and Drug Development Context

The precise molecular weight of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is a critical parameter that informs several aspects of the drug development pipeline.

Synthetic Chemistry

In the synthesis of active pharmaceutical ingredients (APIs), accurate molecular weights are essential for:

-

Stoichiometric Calculations: Ensuring the correct molar ratios of reactants and reagents are used for optimal reaction yield and purity.

-

Reaction Monitoring: Tracking the progress of a reaction by observing the disappearance of starting materials and the appearance of products with different molecular weights using techniques like mass spectrometry.

-

Product Characterization: Confirming the identity of the synthesized compound.

Analytical Chemistry

In analytical workflows, the molecular weight is a key identifier:

-

Mass Spectrometry: The molecular ion peak (or related adducts) in a mass spectrum provides a direct measure of the molecular weight, confirming the compound's identity and purity.

-

Chromatography: While not a direct measure, molecular weight influences the retention time of a compound in size-exclusion chromatography.

The following diagram illustrates the central role of molecular weight in a typical drug development workflow.

Caption: Role of Molecular Weight in Drug Development.

Experimental Verification of Molecular Weight

While the theoretical molecular weight provides a strong foundation, experimental verification is a cornerstone of good scientific practice. The primary technique for this is mass spectrometry.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To experimentally confirm the molecular weight of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the instrument to positive ion mode, as the piperidine nitrogen is basic and readily protonated.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data over a mass-to-charge (m/z) range that encompasses the expected molecular ion. For this compound, a range of m/z 100-500 would be appropriate.

-

-

Data Analysis:

-

The expected molecular ion in positive ESI-MS would be the protonated free base, [M+H]+, where M is the free base (C10H20N2O2). The molecular weight of the free base is 200.28 g/mol .[4][5][6] Therefore, the expected m/z value would be approximately 201.29.

-

The hydrochloride salt will dissociate in solution, and the chloride ion will not typically be observed in positive ion mode.

-

The following workflow diagram outlines the experimental verification process.

Caption: ESI-MS Workflow for Molecular Weight Verification.

Conclusion

The molecular weight of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride, established as 236.74 g/mol , is a fundamental and indispensable parameter. Its accurate determination and application are paramount for the successful progression of research and development activities, from initial synthesis to downstream analytical and preclinical studies. This guide has provided a comprehensive overview of the calculation, significance, and experimental verification of this crucial chemical property.

References

-

PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2. [Link]

-

PubChem. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2. [Link]

-

PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2. [Link]

-

PharmaCompass. tert-butyl (R)-piperidin-3-ylcarbamate. [Link]

-

PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2. [Link]

Sources

- 1. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride [cymitquimica.com]

- 2. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1217656-59-1 | (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride - AiFChem [aifchem.com]

- 4. molcore.com [molcore.com]

- 5. tert-butyl (R)-piperidin-3-ylcarbamate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Hazards of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride

Introduction: (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride (CAS No. 1217656-59-1) is a chiral piperidine derivative widely utilized as a critical building block in modern pharmaceutical synthesis.[1][2] Its structural motif is integral to the development of various active pharmaceutical ingredients (APIs), including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin.[3] For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's safety profile and hazard characteristics is not merely a regulatory formality but a prerequisite for ensuring laboratory safety, designing robust experimental protocols, and maintaining data integrity. This guide provides a detailed examination of its toxicological properties, outlines field-proven handling procedures, and establishes clear emergency protocols, grounded in authoritative safety data.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a chemical's properties is the first step in a thorough risk assessment. The hydrochloride salt form generally enhances water solubility and stability compared to the free base, which can influence its behavior in both experimental and exposure scenarios.

| Property | Value | Source |

| CAS Number | 1217656-59-1 | [1][4] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [1][4] |

| Molecular Weight | 236.74 g/mol | [1][2][4] |

| Appearance | White to light yellow solid, powder, or crystals | [2][5] |

| Purity | Typically ≥97% | [1][2] |

Section 2: Hazard Identification and GHS Classification

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification is the cornerstone of our risk assessment, dictating the necessary precautions for safe handling. The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.[4]

| GHS Classification | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Source: European Chemicals Agency (ECHA)[4]

It is scientifically insightful to contrast the hydrochloride salt with its corresponding free base, (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine (CAS No. 309956-78-3). The free base is classified as causing serious eye damage (H318, Category 1) , a more severe hazard than the irritation caused by the HCl salt.[6] Furthermore, the free base is noted as being toxic to aquatic life with long-lasting effects (H411) , an important consideration for disposal that is not listed for the hydrochloride form.[6] This distinction underscores the importance of consulting the specific Safety Data Sheet (SDS) for the exact form of the chemical being used.

Caption: GHS Hazard classifications for the topic chemical.

Section 3: Toxicological Profile - A Mechanistic Perspective

A senior scientist does not just observe hazards; they seek to understand their mechanistic basis to better inform mitigation strategies. While detailed toxicological studies on this specific compound are not publicly available, we can infer likely mechanisms based on its chemical structure and GHS classification.

-

Oral Toxicity (H302): The "Harmful if swallowed" classification indicates a probable median lethal dose (LD₅₀) in the range of 300-2000 mg/kg for rats. The piperidine ring is a common feature in many biologically active compounds, and its absorption and metabolism could lead to systemic effects. The primary directive is to prevent all routes of ingestion through strict hygiene and prohibiting eating or drinking in the laboratory.

-

Skin and Eye Irritation (H315, H319): As an amine salt, this compound can disrupt the physiological pH of tissues. Upon contact with the moisture on skin or in the eyes, it can cause localized pH changes, leading to irritation, inflammation, and damage to proteins and cell membranes. The piperidine structure itself can interact with biological membranes. This mechanism justifies the critical need for immediate and copious flushing with water upon exposure to dilute the compound and restore normal pH.

-

Respiratory Irritation (H335): Fine, airborne particles of the solid compound can be inhaled and deposited in the respiratory tract. The irritant properties observed on the skin and eyes are likely replicated on the moist mucosal surfaces of the nose, throat, and lungs, leading to inflammation and respiratory discomfort.[6] This hazard is the primary driver for mandating the use of engineering controls like chemical fume hoods.

-

Critical Data Gaps: Authoritative sources indicate a lack of data regarding mutagenicity, carcinogenicity, and reproductive toxicity.[6][7] In drug development, where personnel may handle a compound frequently over long periods, this absence of data requires the adoption of the precautionary principle. All handling procedures should be designed to minimize exposure to a level that is As Low As Reasonably Practicable (ALARP).

Section 4: Risk Assessment and Mitigation Workflow

Effective safety management is a dynamic process, not a static checklist. Every experiment involving (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride must begin with a specific risk assessment. The following workflow provides a self-validating system for ensuring appropriate controls are selected and implemented.

Caption: A workflow for conducting a risk assessment.

Experimental Protocol: Task-Specific Risk Assessment

-

Hazard Identification: Document the known hazards: H302, H315, H319, H335.

-

Process Evaluation: Analyze the specific experimental steps.

-

Will the solid be weighed? If yes, potential for dust generation is high.

-

What is the quantity? Milligrams or multi-gram scale? Larger quantities increase the potential impact of a spill.

-

Will the material be heated or aerosolized? This significantly increases inhalation risk.

-

What is the duration of the task?

-

-

Control Selection (Applying the Hierarchy):

-

Engineering Controls: Weighing and handling of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to mitigate the H335 respiratory hazard.[7]

-

Administrative Controls: Ensure the user has read the compound's SDS and is trained on the specific Standard Operating Procedure (SOP) for this task. Work areas must be clearly demarcated.

-

Personal Protective Equipment (PPE): Select PPE based on the residual risk after implementing engineering controls. For this compound, the mandatory minimum includes a lab coat, nitrile gloves, and chemical safety goggles with side shields.[6][8]

-

Section 5: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed as self-validating systems to minimize exposure during common laboratory operations.

SOP 1: Weighing and Dispensing Solid Compound

-

Preparation: 1.1. Verify that the chemical fume hood certification is current and the sash is at the appropriate working height. 1.2. Place a plastic-backed absorbent liner on the work surface to contain any minor spills. 1.3. Assemble all necessary equipment (spatula, weigh boat, receiving flask, etc.) within the hood before introducing the chemical.

-

Donning PPE: 2.1. Don a clean lab coat. 2.2. Don chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] 2.3. Don chemically resistant gloves (nitrile is appropriate for incidental contact). Check gloves for tears or holes.

-

Handling: 3.1. Open the container inside the fume hood. 3.2. Use a dedicated, clean spatula to carefully transfer the desired amount of solid to a weigh boat on the balance. Avoid creating dust clouds by moving slowly and deliberately. 3.3. Tightly close the main container immediately after dispensing. 3.4. Transfer the weighed solid to the receiving vessel.

-

Decontamination and Cleanup: 4.1. Clean the spatula with an appropriate solvent (e.g., ethanol) and wipe dry. 4.2. Dispose of the used weigh boat and any contaminated liners in the designated solid hazardous waste container. 4.3. Wipe down the work surface. 4.4. Remove gloves and wash hands thoroughly with soap and water.[6]

SOP 2: Storage and Incompatibility

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Some suppliers recommend refrigerated storage for long-term quality.[7]

-

Incompatibilities: Segregate from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[7]

-

Labeling: Ensure the container label is legible and includes the full chemical name and primary hazard warnings.

Section 6: Emergency Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Protocol 6.1: Personal Exposure Response

| Exposure Route | Immediate First-Aid Action |

| Inhalation | 1. Immediately move the affected person to fresh air.[6][8]2. If breathing is difficult, have a trained person administer oxygen.3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7]2. If skin irritation persists, seek medical advice/attention.[6] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]2. Remove contact lenses if present and easy to do so. Continue rinsing.[7]3. Seek immediate medical attention. [6] |

| Ingestion | 1. Do NOT induce vomiting.2. Wash out the mouth with copious amounts of water.[7]3. Immediately call a POISON CENTER or doctor/physician.[4] |

Protocol 6.2: Spill Management

-

Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

-

Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is on).

-

Don PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves. For large spills, a respirator may be necessary.

-

Contain & Clean: 4.1. Gently cover the spill with an inert, absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb large quantities. 4.2. Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust. 4.3. Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Seal and label the waste container. Dispose of it through your institution's hazardous waste program in accordance with all local and national regulations.[7]

Conclusion

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is a valuable reagent whose hazards are well-defined and manageable. Its risk profile is dominated by its properties as a harmful oral agent and a skin, eye, and respiratory irritant. By understanding the mechanistic basis of these hazards, implementing a workflow of continuous risk assessment, and adhering to rigorous handling and emergency protocols, researchers can confidently and safely utilize this compound in the pursuit of scientific advancement. The foundation of safety is not the avoidance of all hazards, but the knowledgeable and respectful management of their associated risks.

References

- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.

-

PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

AFG Bioscience LLC. (2016, April 1). (R)-3-Boc-aminopiperidine - SAFETY DATA SHEET. Retrieved from [Link]

- Api, M. et al. (2021). RIFM fragrance ingredient safety assessment, p-mentha-1,3-diene, CAS Registry Number 99-86-5. Food and Chemical Toxicology, 157.

- Api, M. et al. (2021). RIFM fragrance ingredient safety assessment, p-mentha-8-thiol-3-one, CAS Registry Number 38462-22-5. Food and Chemical Toxicology, 153.

-

CP Lab Safety. (n.d.). tert-butyl N-(piperidin-3-yl)carbamate hydrochloride, min 97%, 1 gram. Retrieved from [Link]

Sources

- 1. 1217656-59-1 | (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride - AiFChem [aifchem.com]

- 2. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride [cymitquimica.com]

- 3. (S)-tert-butyl piperidin-3-ylcarbamate - SRIRAMCHEM [sriramchem.com]

- 4. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. afgsci.com [afgsci.com]

- 8. echemi.com [echemi.com]

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride spectral data (NMR, IR, Mass Spec)

A-Z of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride: A Spectroscopic Guide

Abstract

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride is a chiral piperidine derivative widely utilized as a building block in the synthesis of complex pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors and orexin receptor antagonists.[1][2] Its structural integrity and purity are paramount for successful downstream applications. This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize and validate this crucial intermediate. We delve into the causality behind experimental choices and offer a framework for data interpretation, ensuring researchers, scientists, and drug development professionals can confidently verify the identity and quality of this compound.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous approved drugs. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride, featuring a Boc-protected amine and a chiral center at the C3 position, offers a versatile platform for creating stereospecific molecules. The hydrochloride salt form enhances its stability and handling properties as a solid.

Accurate structural confirmation is the bedrock of chemical synthesis. This guide establishes a self-validating system for the identification of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride through a multi-technique spectroscopic approach.

Molecular Structure and Key Features

To interpret spectral data effectively, a clear understanding of the molecule's structure is essential. The compound consists of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group on the C3-amine, and a hydrochloride salt associated with the piperidine nitrogen.

Molecular Formula: C₁₀H₂₁ClN₂O₂[3] Molecular Weight: 236.74 g/mol [3][4]

Caption: Numbered structure of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound, providing primary evidence of its identity.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode. ESI is a "soft ionization" technique ideal for this molecule as it prevents fragmentation of the thermally labile Boc group and readily forms a protonated molecular ion.[5][6]

-

Analysis: Infuse the sample solution directly into the ESI source. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Caption: Workflow for ESI-Mass Spectrometry analysis.

Data Interpretation

The compound is analyzed as its hydrochloride salt. In the ESI source, the salt dissociates, and the free base (C₁₀H₂₀N₂O₂, MW = 200.28 g/mol ) becomes protonated.[7][8] The primary ion observed is the protonated molecule, [M+H]⁺.

| Ion Species | Description | Expected m/z |

| [M+H]⁺ | Protonated free base | 201.28 |

The presence of a dominant peak at m/z ≈ 201 confirms the molecular weight of the free base, which is a critical first step in structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000–400 cm⁻¹.

Data Interpretation

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.[9]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Interpretation |

| ~3350-3250 | N-H Stretch | Secondary Amine (Carbamate) | Indicates the N-H bond of the Boc group.[10] |

| ~3000-2800 | C-H Stretch | Alkane (Piperidine & t-Butyl) | Saturated C-H bonds from the ring and Boc group. |

| ~2700-2400 | N⁺-H Stretch | Ammonium Salt | Broad absorption characteristic of the protonated piperidine nitrogen (hydrochloride salt). |

| ~1690-1670 | C=O Stretch | Carbamate | Strong absorption typical for the carbonyl of the Boc protecting group.[11] |

| ~1540-1510 | N-H Bend | Secondary Amine (Carbamate) | Bending vibration coupled with C-N stretching. |

| ~1250 & ~1160 | C-O Stretch | Carbamate / Ester | Strong absorptions associated with the C-O bonds of the carbamate. |

The combination of a strong carbonyl peak (~1680 cm⁻¹) and N-H stretching/bending peaks confirms the presence of the Boc-carbamate group, while the broad ammonium stretch validates the hydrochloride salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility and allows for the exchange of labile N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.

¹H NMR Data Interpretation (400 MHz, D₂O)

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. In D₂O, the acidic N-H protons will exchange with deuterium and become invisible.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (See Structure) | Rationale |

| ~3.80 - 3.70 | m | 1H | H3 | Methine proton at the chiral center, deshielded by the adjacent nitrogen atoms. |

| ~3.50 - 3.35 | m | 2H | H2eq, H6eq | Equatorial protons alpha to the piperidine nitrogen, deshielded.[12] |

| ~3.10 - 2.90 | m | 2H | H2ax, H6ax | Axial protons alpha to the piperidine nitrogen. |

| ~2.20 - 2.05 | m | 1H | H4eq | Equatorial proton at C4. |

| ~1.95 - 1.70 | m | 2H | H5eq, H4ax | Overlapping signals from equatorial H5 and axial H4. |

| ~1.65 - 1.50 | m | 1H | H5ax | Axial proton at C5. |

| 1.45 | s | 9H | H11, H12, H13 | Singlet for the nine equivalent protons of the tert-butyl group.[13] |

Note: Chemical shifts and multiplicities are approximate and can vary with solvent and concentration. The piperidine ring protons exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Data Interpretation (100 MHz, D₂O)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment (See Structure) | Rationale |

| ~157.5 | C8 (C=O) | Carbonyl carbon of the Boc group, highly deshielded.[14] |

| ~81.5 | C10 (Quaternary) | Quaternary carbon of the tert-butyl group. |

| ~48.0 | C3 | Methine carbon bearing the carbamate group. |

| ~45.5 | C2 | Methylene carbon alpha to the piperidine nitrogen. |

| ~43.0 | C6 | Methylene carbon alpha to the piperidine nitrogen. |

| ~28.0 | C11, C12, C13 (CH₃) | Methyl carbons of the tert-butyl group.[15] |

| ~26.5 | C4 | Methylene carbon of the piperidine ring. |

| ~23.0 | C5 | Methylene carbon of the piperidine ring. |

Note: The signals for C2/C6 and C4/C5 may be close or resolved depending on the specific solvent environment and temperature.

Caption: A logical workflow for NMR-based structure confirmation.

Conclusion

The structural identity and integrity of (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride can be unequivocally confirmed through the synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. MS validates the molecular weight, IR confirms the presence of key functional groups and the salt form, and NMR provides a detailed map of the carbon-hydrogen framework, confirming connectivity and stereochemical purity. This comprehensive spectroscopic profile serves as a reliable, self-validating quality control standard for researchers and developers in the pharmaceutical industry.

References

-

PubChem. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (R)-3-(Boc-Amino)piperidine. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

-

PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]

-

University of Victoria. Table of Characteristic IR Absorptions. [Link]

-

ACS Omega. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]

-

ACS Omega. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. [Link]

-

Supplemental Data. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

-

West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]

-

Chemistry Stack Exchange. Proton NMR signals and rings. [Link]

-

University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. [Link]

-

Analytical Chemistry (ACS Publications). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. [Link]

-

PharmaCompass. tert-butyl (R)-piperidin-3-ylcarbamate. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

LC-MS. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

-

University of Calgary. Functional Groups (F.G.) & Infrared Spectroscopy (IR). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemeurope.com. Infrared spectroscopy correlation table. [Link]

-

Supporting Information. Tert-butyl piperidine-1-carboxylate. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride [cymitquimica.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]